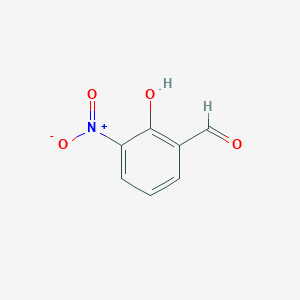

2-Hydroxy-3-nitrobenzaldehyde

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-nitrobenzaldehyde can be synthesized from salicylaldehyde through a nitration reaction. One common method involves the use of ammonium cerium nitrate as the nitrating agent, acetic acid as the solvent, and polyoxyethylene glycol-400 as the phase-transfer catalyst . The reaction is carried out by dissolving salicylaldehyde, ammonium cerium nitrate, and polyoxyethylene glycol-400 in acetic acid, heating the mixture to 30-70°C, and reacting for 1.2-2.0 hours. The reaction product is then poured into icy water to separate the yellow mixture of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde .

Industrial Production Methods: In industrial settings, the preparation of 3-nitrosalicylaldehyde typically involves the nitration of salicylaldehyde using a mixture of sulfuric acid and concentrated nitric acid. This method, however, has limitations such as long reaction times and complicated operations .

化学反应分析

Types of Reactions: 2-Hydroxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include halogens and nitrating agents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzaldehyde derivatives.

科学研究应用

Chemistry

Intermediate in Organic Synthesis:

2-Hydroxy-3-nitrobenzaldehyde serves as an intermediate in synthesizing various organic compounds, including:

- Polydentate Ligands: Used in coordination chemistry for metal complex formation.

- Photochromic Compounds: Important for developing materials that change color upon exposure to light.

Chemical Reactions:

The compound can undergo several chemical transformations:

- Oxidation: Forms corresponding carboxylic acids.

- Reduction: Can be reduced to amines or other derivatives.

- Electrophilic Aromatic Substitution: Reacts with halogens and nitrating agents.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Amines |

| Substitution | Halogens, nitrating agents | Substituted benzaldehyde derivatives |

Biology

Synthesis of Biologically Active Compounds:

this compound is utilized in the synthesis of Schiff bases, which exhibit various biological activities:

- Anticancer Activity: Schiff bases derived from this compound have shown potential in inhibiting cancer cell proliferation.

- Antiviral and Antibacterial Properties: Studies indicate effectiveness against a range of pathogens.

Case Study: Antimicrobial Activity

A study synthesized Schiff base ligands from this compound and evaluated their antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating strong antibacterial properties .

Medicine

Pharmaceutical Applications:

The compound is explored for its potential therapeutic applications, particularly in drug development. Its derivatives are being studied for their efficacy against various diseases due to their biological activity.

Industry

Production of Dyes and Pigments:

In industrial settings, this compound is used in producing dyes and pigments due to its reactivity and ability to form stable colored compounds.

作用机制

The mechanism of action of 3-nitrosalicylaldehyde involves its ability to undergo various chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the nature of the derivative formed and its target .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-Hydroxy-3-nitrobenzaldehyde

- Molecular Formula: C₇H₅NO₄

- Molecular Weight : 167.12 g/mol

- CAS Registry Number : 5274-70-4

- Structure: A benzene ring substituted with a hydroxyl (-OH) group at position 2, a nitro (-NO₂) group at position 3, and an aldehyde (-CHO) at position 1 .

Key Properties :

- Crystallography: Crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 8.8276 Å, b = 8.7296 Å, c = 9.011 Å, and β = 90.124°. Exhibits planar geometry (r.m.s. deviation = 0.026 Å) stabilized by an intramolecular O–H⋯O hydrogen bond, forming an S(6) ring motif .

- Applications :

Comparison with Structurally Similar Compounds

3-Bromo-2-hydroxybenzaldehyde

- Molecular Formula : C₇H₅BrO₂

- Key Features :

- Hydrogen Bonding : Intramolecular O–H⋯O bond with O⋯O distance = 2.6364 Å and O–H⋯O angle = 154°, comparable to this compound (O⋯O = 2.597–2.713 Å; angle = 143–163°) .

- Crystal Packing : Weak C–H⋯Br interactions and π-stacking (centroid distance = 3.752 Å) .

- Applications : Used in Schiff base synthesis for metal coordination complexes (e.g., titanium, zinc) and biologically active compounds .

2-Hydroxy-5-nitrobenzaldehyde

- Molecular Formula: C₇H₅NO₄ (isomer of this compound).

- Key Differences :

- Substituent Position : Nitro group at position 5 instead of 3.

- Reactivity : Altered electronic effects due to meta vs. para nitro placement, influencing hydrogen bond strength and solubility.

3-Nitro-4-hydroxybenzaldehyde

- Molecular Formula: C₇H₅NO₄ (structural isomer).

- Key Differences :

- Hydrogen Bonding : Intramolecular O–H⋯O bond geometry varies due to nitro group proximity to hydroxyl.

- Applications : Less studied in enzymatic assays compared to this compound.

2-Hydroxy-3-methoxybenzaldehyde

- Molecular Formula : C₈H₈O₃.

- Key Differences: Substituent: Methoxy (-OCH₃) instead of nitro (-NO₂). Hydrogen Bonding: Reduced acidity of hydroxyl group due to electron-donating methoxy, weakening intramolecular hydrogen bonds.

Structural and Functional Comparison Table

Research Findings and Key Insights

Crystallographic Trends

- Planarity : Both this compound and 3-bromo-2-hydroxybenzaldehyde adopt near-planar conformations due to intramolecular hydrogen bonding .

- Packing Interactions : Nitro groups enhance π-stacking (centroid distance = 3.754 Å in this compound) compared to bromo substituents, which favor halogen-based interactions .

Biochemical Relevance

- ALDH-2 Substrate Specificity : this compound is uniquely employed in ALDH-2 activity assays, unlike bromo or methoxy analogs. GTN (glyceryl trinitrate) inactivates ALDH-2 more potently than PETN (pentaerythritol tetranitrate), highlighting the nitro group's role in redox interactions .

生物活性

2-Hydroxy-3-nitrobenzaldehyde (CAS No. 5274-70-4) is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.

- Molecular Formula : C₇H₅N₁O₄

- Molecular Weight : 167.12 g/mol

- Structural Formula : Structure of this compound .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study involving Schiff base ligands derived from this compound, the ligands were tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans and Aspergillus niger. The results indicated that these compounds displayed potent antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of Schiff Base Ligands Derived from this compound

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ligand A | Staphylococcus aureus | 50 µg/mL |

| Ligand B | Escherichia coli | 25 µg/mL |

| Ligand C | Candida albicans | 100 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cellular metabolic pathways .

Case Study: Anticancer Effects

In a study focusing on the effects of metal complexes derived from this compound, researchers found that these complexes exhibited higher cytotoxicity against human pancreatic cancer cell lines (Patu8988) compared to the free ligand. The complexes were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity and biological activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Some studies have indicated that this compound can inhibit enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

- Induction of Apoptosis : Research suggests that derivatives can trigger apoptotic pathways in cancer cells, leading to increased rates of cell death.

- Regulation of Gene Expression : Certain derivatives have been shown to regulate genes associated with virulence in bacteria, potentially offering a novel approach to combat bacterial infections .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 2-hydroxy-3-nitrobenzaldehyde for crystallographic studies?

- Methodological Answer : this compound can be isolated from Actephila merrilliana leaves via ethanol extraction (75% v/v), followed by liquid-liquid partitioning with water and organic solvents. Purification involves silica gel column chromatography (chloroform/methanol gradient) and slow evaporation of chloroform to obtain colorless single crystals . For reproducibility, ensure solvent purity and controlled evaporation rates (~0.5 mL/day) to optimize crystal growth .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR/IR : Assign phenolic O–H (IR: ~3200 cm⁻¹; ¹H NMR: δ ~12.5 ppm) and nitro group (IR: ~1520, 1350 cm⁻¹) signals .

- Single-crystal X-ray diffraction : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 298 K. Refinement with SHELXL yields R-factor = 0.038, validating bond lengths (C–C: 1.38–1.42 Å) and angles .

Q. What are the key crystallographic parameters for this compound?

- Methodological Answer : Crystallizes in the monoclinic system (space group P2₁/n) with unit cell dimensions:

- a = 8.8276(7) Å, b = 8.7296(8) Å, c = 9.011(9) Å, β = 90.124(1)°, V = 694.4(7) ų, Z = 4.

- Planar molecular geometry (r.m.s. deviation = 0.026 Å) stabilized by intramolecular O–H⋯O hydrogen bonds (S(6) ring motif) .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound?

- Methodological Answer : Crystal packing is governed by:

- C–H⋯O interactions : Chains formed via C4–H4⋯O2 (2.55 Å, 146°) and C7–H7⋯O3 (2.58 Å, 148°) .

- Aromatic stacking : Offset π-π interactions (centroid distance = 3.754(4) Å) .

Use Mercury software to visualize Hirshfeld surfaces and quantify contact contributions (e.g., O⋯H/H⋯O = 33.6% of total interactions) .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Apply the B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate electrostatic potential (ESP) surfaces. Compare experimental bond lengths (C–O: 1.36 Å) with theoretical values .

- Multiwfn Analysis : Generate electron localization function (ELF) plots to study charge distribution and nitro group polarization .

Q. How can discrepancies between experimental and computational data for this compound be resolved?

- Methodological Answer :

- Source Identification : Check for basis set limitations (e.g., exclusion of dispersion corrections in DFT) or crystal packing effects (e.g., intermolecular forces altering bond angles) .

- Refinement Protocols : Re-analyze X-ray data with alternative software (e.g., OLEX2 vs. SHELXL) to assess model bias .

Q. Methodological Design & Troubleshooting

Q. What strategies improve the refinement of this compound crystal structures with high R-factors?

- Methodological Answer :

- Data Quality : Collect high-resolution reflections (θ > 25°, redundancy > 4) to reduce Rint (<0.03) .

- Anisotropic Refinement : Assign anisotropic displacement parameters (ADPs) to non-H atoms. Constrain H-atoms using SHELXL’s HFIX command .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (ACN/water, 60:40) to detect impurities (retention time ~8.2 min for pure compound) .

- Melting Point Analysis : Compare observed m.p. (103–106°C) with literature values; deviations >2°C indicate contamination .

Q. Data Presentation Guidelines

属性

IUPAC Name |

2-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGOTBXFVWXVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063753 | |

| Record name | Benzaldehyde, 2-hydroxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5274-70-4 | |

| Record name | 2-Hydroxy-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5274-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-hydroxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrosalicylaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。